molecular formula C12H19NO2 B1169495 3-ethoxy-2,4-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one CAS No. 116072-11-8

3-ethoxy-2,4-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one

Cat. No.: B1169495
CAS No.: 116072-11-8
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Description

3-ethoxy-2,4-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one is a complex organic compound belonging to the isoindoline family. Isoindolines are known for their diverse biological activities and applications in medicinal chemistry. This compound’s unique structure suggests potential utility in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2,4-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of ethoxy and methyl groups via nucleophilic substitution.

    Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2,4-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Further hydrogenation to reduce any remaining unsaturated bonds.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Receptor Interaction: Modulation of receptor activity in biological systems.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline Derivatives: Compounds with similar isoindoline cores but different substituents.

    Ethoxy-Substituted Compounds: Molecules with ethoxy groups in different positions.

    Hexahydro Derivatives: Compounds with similar hydrogenation patterns.

Uniqueness

3-ethoxy-2,4-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one stands out due to its specific combination of functional groups and hydrogenation state, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-ethoxy-2,4-dimethyl-3a,4,7,7a-tetrahydro-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-15-12-10-8(2)6-5-7-9(10)11(14)13(12)3/h5-6,8-10,12H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZWBOGFMYCZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2C(C=CCC2C(=O)N1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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